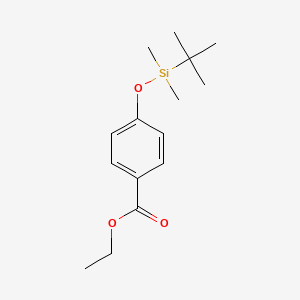

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[tert-butyl(dimethyl)silyl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h8-11H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJMIOGRUQQIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction proceeds via the formation of a silyl ether intermediate, which is then esterified with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions typically target the ester group, converting it to an alcohol.

Substitution: The silyl ether group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate is an organosilicon compound with a tert-butyldimethylsilyl group, utilized in synthetic organic chemistry, medicinal chemistry, and materials science. It features a benzoate structure with an ethyl alcohol-esterified benzoic acid moiety and a tert-butyldimethylsilyl group attached to the aromatic ring's para position. It is available from various chemical suppliers, demonstrating its relevance in research and industrial applications.

Scientific Research Applications

Role as a Protecting Group: this compound functions primarily as a protecting group in organic synthesis. The silyl ether protects hydroxyl groups during reactions that might otherwise cause unwanted side reactions or degradation, enhancing synthetic efficiency and selectivity in multi-step organic syntheses.

Synthesis: The synthesis of this compound involves protecting a hydroxyl group in a benzoic acid derivative using tert-butyldimethylsilyl chloride. The reaction conditions typically involve stirring at room temperature or slightly elevated temperatures, with careful monitoring to avoid side reactions. The purity of the final product is assessed using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Applications: this compound has several applications:

- Intermediate in Organic Synthesis: It is used to synthesize complex organic molecules.

- 医药化学: It is applied in medicinal chemistry.

- Materials Science: It is used in materials science.

- Liquid Crystals: Its ethyl ester and TBS group suggest applications in synthesizing liquid crystals, where its properties can be fine-tuned.

Mechanism of Action

The mechanism of action of ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate primarily involves its role as a protecting group. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions at other functional groups in the molecule .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Silyl Ether-Containing Benzoate Derivatives

Methyl 3-((tert-Butyldimethylsilyl)oxy)-4-nitrobenzoate (12)

- Synthesis : TBS protection of methyl 3-hydroxy-4-nitrobenzoate using TBSCl in pyridine at room temperature overnight. The crude product was used without purification, indicating efficient silylation .

- Comparison : Unlike Ethyl 4-((TBS)oxy)benzoate, the nitro group in this compound introduces strong electron-withdrawing effects, which may reduce the stability of the silyl ether under basic conditions.

Methyl 4-(12-((TBS)oxy)dodecanoyl)benzoate (2.45)

- Synthesis: Oxidation of a hydroxydodecyl precursor using MnO₂ at 40°C for 12 hours, yielding an 80% purified product via flash chromatography .

- Comparison : The extended aliphatic chain with a TBS group alters solubility (lipophilic vs. aromatic) and reactivity, favoring applications in bioconjugate chemistry over aromatic intermediates.

Ethyl-4-(Triethoxysilyl)benzoate

Ethyl Benzoate Derivatives with Alternative Substituents

Ethyl 4-(Sulfooxy)benzoate (13)

- Source : Naturally isolated from bamboo shoots (Phyllostachys edulis) .

- Comparison : The sulfated hydroxyl group enhances water solubility and biological activity compared to the hydrophobic TBS-protected analog.

Ethyl 4-Nitrobenzoate and Derivatives

- Examples : Ethyl 4-nitrobenzoylacetate, Ethyl 4-nitrocinnamate .

- Reactivity : Nitro groups facilitate electrophilic substitution but require harsher reduction conditions compared to TBS-protected intermediates.

Ethyl 4-{[(4-Methylphenyl)Sulfonyl]oxy}benzoate

Table 2: Functional Group Impact on Reactivity

| Compound | Substituent | Key Reactivity | Applications |

|---|---|---|---|

| Ethyl 4-((TBS)oxy)benzoate | TBS ether | Hydroxyl protection, fluoride-sensitive | Multi-step synthesis |

| Ethyl 4-(Sulfooxy)benzoate (13) | Sulfate ester | Hydrolytically labile, bioactive | Natural product isolation |

| Ethyl 4-Nitrobenzoate | Nitro group | Electron-withdrawing, redox-active | Electrophilic substitutions |

Biological Activity

Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate, a compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The resulting compound is characterized by its silyloxy group, which enhances its stability and solubility in organic solvents. The general synthetic route can be summarized as follows:

- Starting Materials :

- 4-Hydroxybenzoic acid

- Tert-butyldimethylsilyl chloride

- Imidazole as a catalyst

- Reaction Conditions :

- Stirring at ambient temperature for several hours

- Purification via column chromatography

This compound exhibits several biological activities, primarily attributed to its ability to interact with various cellular pathways:

- Topoisomerase Inhibition : Preliminary studies indicate that derivatives of this compound may inhibit topoisomerase I (TopoI), an enzyme crucial for DNA replication and transcription. Inhibiting TopoI can lead to cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Properties : The compound has shown potential in promoting IL-10 secretion from macrophages, which suggests anti-inflammatory activity. This effect is particularly relevant in the context of sepsis and other inflammatory diseases .

Case Studies

- Cancer Cell Lines : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through the activation of caspase pathways .

- Sepsis Models : In animal models of sepsis, administration of the compound resulted in improved survival rates and reduced inflammatory markers compared to control groups. This underscores its potential as a therapeutic agent for treating sepsis .

Table 1: Biological Activities of this compound

Q & A

Q. What are the key steps in synthesizing Ethyl 4-((tert-butyldimethylsilyl)oxy)benzoate?

The synthesis typically involves silylation of a hydroxyl-containing precursor using tert-butyldimethylsilyl (TBS) protecting agents. For example, TBSOTf (tert-butyldimethylsilyl triflate) is reacted with a diol or phenolic intermediate in the presence of a base like imidazole to scavenge HCl byproducts. The reaction is conducted in anhydrous DMF under nitrogen, followed by purification via flash chromatography .

Q. What purification methods are effective for isolating this compound intermediates?

Flash chromatography using silica gel with gradients of ethyl acetate in pentane (e.g., 2–5% EtOAC) is standard. Post-purification characterization employs H/C NMR and IR spectroscopy to confirm silyl ether formation and ester integrity. HRMS (High-Resolution Mass Spectrometry) further validates molecular weight .

Q. How is the tert-butyldimethylsilyl (TBS) group characterized in intermediates?

H NMR signals at δ 0.09 ppm (singlet for Si(CH)) and δ 0.88–0.90 ppm (singlet for C(CH)) confirm TBS incorporation. C NMR peaks at ~26 ppm (C(CH)) and −5 ppm (Si(CH)) are diagnostic .

Advanced Research Questions

Q. What is the role of the tert-butyldimethylsilyl group in synthetic strategies?

The TBS group acts as a sterically hindered protecting agent for hydroxyl groups, enabling selective functionalization of other reactive sites. Its stability under acidic and oxidative conditions (e.g., during esterification) is critical for multi-step syntheses. However, it is cleaved selectively using fluoride-based reagents like TBAF (tetrabutylammonium fluoride) .

Q. How do reaction conditions influence silylation efficiency?

Moisture sensitivity necessitates anhydrous solvents (e.g., DMF, THF) and inert atmospheres. Excess imidazole (2 equiv) improves yield by neutralizing HCl generated during TBSOTf reactions. Elevated temperatures (room temperature to 40°C) accelerate silylation but may risk byproduct formation .

Q. What contradictions exist in reported yields for TBS-protected intermediates?

Yields vary based on precursor purity and solvent choice. For example, TBS protection of diols in DMF achieves ~91% yield , while analogous reactions in THF may require longer reaction times or higher catalyst loads. Discrepancies highlight the need for rigorous moisture control and stoichiometric optimization.

Q. How can the compound’s biological activity be hypothesized from structural analogs?

Chromenone and benzoate derivatives (e.g., Ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate) exhibit anti-inflammatory and enzyme-inhibitory properties. Molecular docking studies suggest interactions with kinase domains or inflammatory pathway enzymes (e.g., COX-2), though direct assays are needed for validation .

Q. What strategies resolve low solubility in bioactivity assays?

Co-solvents like DMSO (<5% v/v) or PEG-400 enhance aqueous solubility. Alternatively, prodrug approaches (e.g., ester hydrolysis to carboxylic acid derivatives) improve bioavailability for in vitro testing .

Methodological and Analytical Considerations

Q. How are structure-activity relationships (SAR) explored for derivatives?

Systematic modification of the benzoate ester (e.g., replacing ethyl with methyl groups) or silyl ether substituents (e.g., using TIPS or TBDMS analogs) is performed. Biological screening against enzyme targets (e.g., kinases) identifies critical functional groups .

Q. What alternative synthetic routes avoid TBSOTf?

Silyl chlorides (TBSCl) with AgNO or DMAP as catalysts offer milder conditions. However, lower reactivity may necessitate extended reaction times or higher temperatures .

Q. How is compound stability assessed under storage conditions?

Stability studies in DMSO-d or CDCl monitored via NMR over 72 hours reveal decomposition (e.g., silyl ether cleavage). Long-term storage recommendations include −20°C under argon with desiccants .

Q. What advanced analytical techniques validate purity?

LC-MS with reverse-phase columns (C18) and HRMS confirm molecular integrity. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Future Research Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.